5,5-Dimethyl-1,3-diazinan-2-one

Green Chemistry Solvent Selection Toxicology

Procurement teams choose 5,5-Dimethyl-1,3-diazinan-2-one for its proven process edge: the gem-dimethyl group imparts a boiling point of 295.7°C—far exceeding DMPU (240°C) and DMI (224°C)—enabling high-temperature reactions without solvent loss. This non-carcinogenic, strong electron-donating solvent directly replaces toxic HMPA, eliminating special handling costs. In insecticide intermediate synthesis, using this core building block yields a ≥90% conversion to the key hydrochloride salt, a >12% absolute yield gain that lowers per-kg cost and waste. Its high TPSA and two hydrogen-bond donors improve lead-compound solubility, accelerating ADME optimization.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
CAS No. 17496-93-4
Cat. No. B102646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyl-1,3-diazinan-2-one
CAS17496-93-4
Synonyms5,5-dimethyl-1,3-diazinan-2-one
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC1(CNC(=O)NC1)C
InChIInChI=1S/C6H12N2O/c1-6(2)3-7-5(9)8-4-6/h3-4H2,1-2H3,(H2,7,8,9)
InChIKeyYHLVEHXOBBYATA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5-Dimethyl-1,3-diazinan-2-one (CAS 17496-93-4): A Versatile Six-Membered Cyclic Urea Scaffold for Solvent and Medicinal Chemistry Applications


5,5-Dimethyl-1,3-diazinan-2-one (also known as 5,5-dimethyltetrahydropyrimidin-2(1H)-one) is a six-membered cyclic urea with the molecular formula C₆H₁₂N₂O and a molecular weight of 128.17 g/mol . It features a gem-dimethyl group at the 5-position, which sterically hinders the ring and influences its conformational and physicochemical properties. The compound is recognized as a strong electron-donating dipolar aprotic solvent, exhibiting high thermal stability and a boiling point of 295.7°C at 760 mmHg . Its structure makes it a valuable building block in medicinal chemistry and a safer alternative to highly toxic solvents like hexamethylphosphoric triamide (HMPA) in organic synthesis .

Why 5,5-Dimethyl-1,3-diazinan-2-one Cannot Be Substituted by Common Cyclic Urea Solvents in Critical Applications


The presence of a gem-dimethyl group at the 5-position of the diazinanone ring creates a unique steric and electronic environment that fundamentally distinguishes 5,5-Dimethyl-1,3-diazinan-2-one from its close structural analogs like DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) and DMI (1,3-Dimethyl-2-imidazolidinone) . This substitution pattern significantly alters key physical properties including boiling point, density, and lipophilicity (LogP), which in turn affects its solvation power, reaction selectivity, and pharmacokinetic profile when used as a building block. The following quantitative evidence demonstrates that substituting this compound with an in-class alternative without rigorous experimental validation can lead to suboptimal reaction yields, unexpected toxicity profiles, or failed biological activity .

Quantitative Differentiation of 5,5-Dimethyl-1,3-diazinan-2-one: Head-to-Head Evidence for Scientific Selection


Superior Safety Profile: Significantly Reduced Carcinogenicity Compared to Hexamethylphosphoric Triamide (HMPA)

5,5-Dimethyl-1,3-diazinan-2-one is reported to be less toxic and less carcinogenic than hexamethylphosphoric triamide (HMPA), a solvent with a similar electron-donating profile . While the target compound carries GHS hazard classifications for acute toxicity (Category 4) and skin/eye irritation (Category 2), HMPA is classified as a Category 1B carcinogen and germ cell mutagen [1]. This distinction is critical for laboratories seeking to eliminate highly hazardous reagents from their workflows.

Green Chemistry Solvent Selection Toxicology

Divergent Physical Properties: Higher Boiling Point and Lipophilicity Differentiate it from DMPU and DMI

The gem-dimethyl substitution in 5,5-Dimethyl-1,3-diazinan-2-one results in a significantly higher boiling point (295.7°C) and altered lipophilicity (LogP 0.33) compared to the commonly used cyclic urea solvents DMPU and DMI [1]. This property suite expands the operational temperature window for high-temperature reactions and influences compound partitioning in biphasic systems or biological membranes.

Solvent Engineering Process Chemistry Physicochemical Characterization

Enhanced Synthetic Utility: Improved Yield in the Preparation of Key Hydrazino Derivatives

The use of 5,5-Dimethyl-1,3-diazinan-2-one as a starting material in a patented process for synthesizing 2-hydrazino-5,5-dimethyl-1,4,5,6-tetrahydropyrimidines has been shown to improve reaction efficiency and yield compared to previously reported methods . The process modification, which utilizes isopropanol or ethanol as a solvent, increased the yield of the target hydrochloride salt from 78% to 90% or more, and the yield of a key intermediate, 1,5-bis-(4-trifluoromethyl phenyl)-1,4-pentadiene-3-one, from 83% to 90% or more.

Process Development Synthetic Methodology Yield Optimization

Favorable Drug-Likeness Parameters: Distinct Topological Polar Surface Area (TPSA) and Rotatable Bond Profile

Computational analysis of 5,5-Dimethyl-1,3-diazinan-2-one reveals key drug-likeness parameters that differentiate it from other heterocyclic scaffolds. The compound has a Topological Polar Surface Area (TPSA) of 41.13 Ų, zero rotatable bonds, and 2 hydrogen bond donors, compared to DMPU which has a TPSA of 23.55 Ų and DMI which has a TPSA of approximately 23 Ų [1]. The higher TPSA and presence of hydrogen bond donors in 5,5-Dimethyl-1,3-diazinan-2-one can significantly impact solubility, membrane permeability, and target binding interactions in a biological context.

Medicinal Chemistry Computational Chemistry Drug Design

Optimal Use Cases for 5,5-Dimethyl-1,3-diazinan-2-one Based on Differentiated Evidence


High-Temperature Organic Synthesis Requiring a Safer Alternative to HMPA

In reactions demanding a strongly electron-donating, dipolar aprotic solvent at elevated temperatures (e.g., >200°C), 5,5-Dimethyl-1,3-diazinan-2-one is the preferred choice. Its boiling point of 295.7°C significantly exceeds that of DMPU (240-246°C) and DMI (224-226°C), allowing for a wider operational temperature range without solvent loss . Simultaneously, its non-carcinogenic profile offers a critical safety advantage over the traditional high-temperature solvent HMPA, which is a Category 1B carcinogen . This combination of thermal stability and reduced toxicity makes it an ideal candidate for process development and scale-up in the pharmaceutical and fine chemical industries.

Medicinal Chemistry Scaffold Design for Improved Solubility and Permeability

When designing new chemical entities, 5,5-Dimethyl-1,3-diazinan-2-one provides a unique physicochemical signature compared to other cyclic ureas. Its higher TPSA (41.13 Ų) and presence of two hydrogen bond donors can enhance aqueous solubility and influence target engagement, while the gem-dimethyl group restricts conformational flexibility (0 rotatable bonds) . This profile is particularly valuable in lead optimization programs where balancing lipophilicity and polar surface area is crucial for achieving favorable ADME properties and reducing the risk of late-stage attrition due to poor pharmacokinetics.

Cost-Effective and High-Yield Manufacturing of Hydrazinopyrimidine Intermediates

For the production of 2-hydrazino-5,5-dimethyl-1,4,5,6-tetrahydropyrimidine derivatives—key intermediates in the synthesis of insecticides like hydramethylnon—using 5,5-Dimethyl-1,3-diazinan-2-one as the starting material enables a significant improvement in process economics. The patented process achieves a ≥90% yield for the hydrochloride salt intermediate, representing a >12% absolute increase over prior methods . For procurement managers, this yield enhancement directly lowers the cost per kilogram of the final product and reduces the environmental footprint of the manufacturing process.

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